Chroman-2-carbonitrile
Overview
Description
Chroman-2-carbonitrile is a heterocyclic compound that belongs to the class of chromanes It consists of a chromane ring system with a nitrile group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Chroman-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyacetophenone with malononitrile in the presence of a base, followed by cyclization to form the chromane ring. Another method includes the use of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols in an organocatalytic domino Michael/hemiacetalization reaction, followed by oxidation and dehydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Chroman-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the chromane ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens, nitro groups, or alkyl groups using appropriate electrophiles and catalysts.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitro-substituted, or alkyl-substituted this compound derivatives
Scientific Research Applications
Chroman-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of chroman-2-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The nitrile group plays a crucial role in these interactions by forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes .
Comparison with Similar Compounds
Chroman-4-one: Similar in structure but lacks the nitrile group, leading to different biological activities.
Coumarin: Contains a lactone ring instead of a nitrile group, widely used in medicinal chemistry.
Flavonoids: Natural compounds with a similar chromane core but with additional hydroxyl or methoxy groups.
Uniqueness: Chroman-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSODBWOLLYALSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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